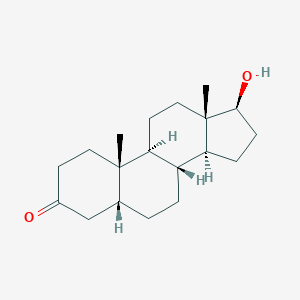

5beta-Dihydrotestosterone

概要

説明

これは、肝臓と骨髄における5β-レダクターゼの作用によって形成されるエチオコラン(5β-アンドロスタン)ステロイドです . その異性体である5α-ジヒドロテストステロンとは異なり、5β-ジヒドロテストステロンはアンドロゲン受容体に結合しません、または非常に弱くしか結合しません .

2. 製法

合成経路と反応条件: 5β-ジヒドロテストステロンの合成には、テストステロンを5β-還元形に変換する5β-レダクターゼ酵素の作用が含まれます . 反応条件は、通常、酵素が自然に存在する肝臓または骨髄の抽出物の使用を含みます。

工業生産方法: 5β-ジヒドロテストステロンの工業生産は、直接的な用途が限られているため、広く文書化されていません。 これは、5β-レダクターゼを含む酵素変換法を使用して、実験室環境で合成することができます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5beta-dihydrotestosterone involves the action of 5beta-reductase enzymes, which convert testosterone to its 5beta-reduced form . The reaction conditions typically involve the use of liver or bone marrow extracts where the enzyme is naturally present.

Industrial Production Methods: Industrial production of this compound is not widely documented, likely due to its limited direct applications. it can be synthesized in a laboratory setting using enzymatic conversion methods involving 5beta-reductase.

化学反応の分析

反応の種類: 5β-ジヒドロテストステロンは、以下を含むいくつかの種類の化学反応を受けます。

一般的な試薬と条件:

還元: 3α-および3β-ヒドロキシステロイドデヒドロゲナーゼなどの酵素。

酸化: 17β-ヒドロキシステロイドデヒドロゲナーゼなどの酵素。

主要な生成物:

還元生成物: 3α,5β-アンドロスタンジオールと3β,5β-アンドロスタンジオール。

酸化生成物: エチオコランロンとエピエチオコランロン.

4. 科学研究での応用

5β-ジヒドロテストステロンには、いくつかの科学研究での応用があります。

科学的研究の応用

Vasodilatory Effects

Mechanism of Action

5β-DHT has been shown to induce vasodilation through direct actions on smooth muscle cells. Research indicates that it relaxes rat aorta by blocking voltage- and receptor-dependent calcium channels, which limits the availability of extracellular calcium necessary for muscle contraction. This mechanism is distinct from that of its isomer, 5α-DHT, which primarily exhibits genomic effects .

Research Findings

- In studies involving isolated aortic rings, 5β-DHT demonstrated a concentration-dependent relaxation effect on contractions induced by noradrenaline and potassium chloride, with a stronger effect observed on potassium-induced contractions .

- The compound's ability to act as an endogenous calcium channel blocker suggests potential therapeutic applications in conditions characterized by vascular dysfunction .

Androgenic Activity

Role in Androgen-Sensitive Tissues

5β-DHT serves as a potent androgenic agonist in various tissues, including the prostate and skin. It is crucial for the development and function of androgen-sensitive organs. The compound's intracellular concentrations are more relevant than circulating levels for mediating androgenic effects .

Clinical Implications

- Benign Prostatic Hyperplasia (BPH) : 5β-DHT is implicated in the pathophysiology of BPH. Inhibition of its synthesis through 5α-reductase inhibitors can reduce prostate size and alleviate urinary symptoms associated with BPH .

- Testosterone Replacement Therapy (TRT) : Elevated levels of 5β-DHT have been observed in men undergoing TRT, raising questions about its role in promoting or mitigating androgenic effects in target tissues .

Therapeutic Applications

Potential Uses in Medicine

The vasodilatory properties of 5β-DHT open avenues for its use in treating cardiovascular diseases. Its ability to modulate calcium influx could be beneficial in managing conditions like hypertension or heart failure .

Case Studies and Clinical Trials

- A study evaluating transdermal DHT gel treatment in older men with partial androgen deficiency indicated significant increases in serum DHT levels without adverse effects on prostate volume, suggesting a safe profile for long-term use .

- Further research is needed to establish comprehensive safety profiles and efficacy measures for 5β-DHT across different populations.

Comparative Analysis of Dihydrotestosterone Isomers

| Property | 5α-Dihydrotestosterone | 5β-Dihydrotestosterone |

|---|---|---|

| Potency as an Androgen | High | Moderate |

| Vasodilatory Effect | Moderate | High |

| Mechanism | Genomic | Non-genomic |

| Clinical Applications | BPH treatment | Potential cardiovascular therapy |

作用機序

5β-ジヒドロテストステロンは、A環とB環のシス融合によって生じる独特の分子形状のため、アンドロゲン活性を欠いていることが特徴です . これは、アンドロゲン受容体に結合しません、または非常に弱くしか結合しません。これは、5α-ジヒドロテストステロンと比較したその非活性における重要な要因です .

類似の化合物:

5α-ジヒドロテストステロン: 5β-ジヒドロテストステロンとは異なり、5α-ジヒドロテストステロンはアンドロゲン受容体に強く結合し、非常に活性が高いです.

エチオコランロン: 神経ステロイド活性を有する5β-ジヒドロテストステロンの代謝産物.

ユニークさ: 5β-ジヒドロテストステロンは、その角度のある分子形状とアンドロゲン活性の欠如により、他のテストステロン代謝産物とは異なり、ユニークです .

類似化合物との比較

5alpha-Dihydrotestosterone: Unlike 5beta-dihydrotestosterone, 5alpha-dihydrotestosterone binds strongly to the androgen receptor and is highly active.

Etiocholanolone: A metabolite of this compound with neurosteroid activity.

Uniqueness: this compound is unique due to its angular molecular shape and lack of androgenic activity, distinguishing it from other testosterone metabolites .

生物活性

5beta-Dihydrotestosterone (5β-DHT) is a steroid hormone derived from testosterone, playing a significant role in various biological processes. This article delves into its biological activities, mechanisms of action, and implications in health and disease.

Chemical Structure and Properties

- Chemical Formula : CHO

- Molecular Weight : 290.4403 g/mol

- Synonyms : 5-beta-DHT, 17β-hydroxyetiocholan-3-one, 5β-androstan-17β-ol-3-one

5β-DHT is characterized by its unique structure that differentiates it from its isomer, dihydrotestosterone (DHT), primarily through the orientation of the hydrogen atoms at the 5th carbon position. This structural difference influences its biological activity and receptor interactions.

5β-DHT acts primarily as an androgen, exerting its effects through androgen receptors (AR). Its mechanism includes:

- Androgen Receptor Activation : 5β-DHT binds to AR with high affinity, leading to transcriptional activation of genes involved in male sexual differentiation and secondary sexual characteristics.

- Neurosteroid Activity : Metabolites of 5β-DHT, such as 3α-androstanediol, exhibit AR-independent biological activity, influencing neurosteroid functions including mood regulation and cognitive processes .

Biological Activities

- Androgenic Effects :

- Cardiovascular Effects :

- Cell Proliferation :

Case Study 1: Impact on Prostate Health

A study explored the role of 5β-DHT in prostate health, revealing that elevated levels are associated with increased risk of BPH and prostate cancer. The research highlighted the importance of inhibiting 5α-reductase enzymes to manage these conditions effectively.

Case Study 2: Neurosteroid Functions

Research indicated that metabolites of 5β-DHT could modulate neurobehavioral functions. In animal models, administration of 3α-androstanediol resulted in improved cognitive performance and mood stabilization .

Comparative Analysis of Dihydrotestosterone Isomers

| Property | Dihydrotestosterone (DHT) | This compound (5β-DHT) |

|---|---|---|

| Binding Affinity to AR | High | High |

| Role in Hair Loss | Yes | Yes |

| Influence on Prostate Health | Yes | Yes |

| Neurosteroid Activity | Limited | Significant |

Pharmacological Implications

The pharmacological profile of 5β-DHT suggests potential therapeutic applications:

- Prostate Cancer Treatment : Inhibitors targeting the conversion of testosterone to DHT have been developed; however, understanding the role of 5β-DHT is crucial for developing more effective treatments.

- Mood Disorders : Given its neurosteroid properties, there is potential for utilizing 5β-DHT metabolites in treating mood disorders.

特性

IUPAC Name |

(5R,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-17,21H,3-11H2,1-2H3/t12-,14+,15+,16+,17+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKAWKQGWWIWPM-MISPCMORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022488 | |

| Record name | 5beta-Dihydrotestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5b-Dihydrotestosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006770 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

571-22-2 | |

| Record name | 5β-Dihydrotestosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=571-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-beta-Dihydrotestosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5beta-dihydrotestosterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07447 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5beta-Dihydrotestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etiocholan-17β-ol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5.BETA.-DIHYDROTESTOSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVX1G0C5VD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5b-Dihydrotestosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006770 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。